1-(4-methoxyphenyl)-5-oxo-N-{pyrazolo[1,5-a]pyrimidin-6-yl}pyrrolidine-3-carboxamide
Description
This compound (CAS: 2034234-83-6, molecular formula: C₁₈H₁₇N₅O₃, molecular weight: 351.36 g/mol) features a pyrrolidine-3-carboxamide core fused to a pyrazolo[1,5-a]pyrimidine scaffold, substituted with a 4-methoxyphenyl group. Its structural complexity arises from the combination of a pyrrolidone ring (5-oxo-pyrrolidine), a bicyclic pyrazolo-pyrimidine system, and a methoxy-substituted aromatic moiety.
Propriétés
IUPAC Name |
1-(4-methoxyphenyl)-5-oxo-N-pyrazolo[1,5-a]pyrimidin-6-ylpyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3/c1-26-15-4-2-14(3-5-15)22-10-12(8-17(22)24)18(25)21-13-9-19-16-6-7-20-23(16)11-13/h2-7,9,11-12H,8,10H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRCODPKUXBAICI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CN4C(=CC=N4)N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Comparative Analysis with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on core heterocycles, substituents, and bioactivity. Below is a detailed comparison with key examples:
Pyrazolo[1,5-a]pyrimidine Derivatives
- Compound 10a (): Structure: 7-Amino-6-cyano-5-(4-methoxyphenyl)-2-[(4-methoxyphenyl)amino]-N-phenyl-pyrazolo[1,5-a]pyrimidine-3-carboxamide. Key Differences: Incorporates a cyano group at position 6 and an additional 4-methoxyphenylamino substituent. Synthesis: Prepared via reflux with triethylamine catalysis, yielding crystalline solids after ethanol recrystallization.
- Compound 32 (): Structure: 5-(1H-Indol-4-yl)-2-((4-(4-methoxyphenyl)piperazin-1-yl)-methyl)-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine. Synthesis: Achieved via reductive amination (NaBH(OAc)₃) with 81% yield, indicating superior synthetic efficiency relative to the target compound’s methods .
Triazolo[1,5-a]pyrimidine Carboxamides ()
- 5j–5n Series: Core Structure: Triazolo[1,5-a]pyrimidine instead of pyrazolo-pyrimidine. Substituents: Varied aryl groups (e.g., nitro, bromo, hydroxy, methoxy) at the carboxamide position. Physical Properties: Higher melting points (249–320°C) compared to the target compound (data unavailable), suggesting greater crystallinity and stability.
Dihydropyrazolo[4,3-d]pyrimidines ()
- 5-Butylamino-6-(4-fluorophenyl)-7-oxo-1-p-tolyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidine-3-carbonitrile: Key Differences: A dihydro-pyrimidine ring and fluorophenyl group enhance lipophilicity and metabolic stability. Synthesis: Utilizes malononitrile derivatives under basic conditions, differing from the target compound’s synthetic route .
Structural and Functional Comparison Table
Research Implications and Limitations
- Structural Advantages : The target compound’s pyrrolidine-3-carboxamide moiety may confer conformational flexibility, aiding in target binding compared to rigid triazolo analogs .
- Bioactivity Gaps: Limited cytotoxicity or enzymatic data for the target compound restrict direct comparison with analogs like 10a or 5j–5n.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
